molecular formula C24H22ClN5O B2930823 5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol CAS No. 622792-54-5

5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol

Cat. No.: B2930823
CAS No.: 622792-54-5
M. Wt: 431.92
InChI Key: IDQVGMPCYJZAHV-UHFFFAOYSA-N
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Description

5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group and a pyridinyl-piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Attachment of the Pyridinyl-Piperazine Moiety: This step involves the nucleophilic substitution reaction between the quinoline derivative and a pyridinyl-piperazine compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoline core to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline core and the pyridinyl-piperazine moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c25-19-16-18(24(31)22-17(19)6-5-11-28-22)23(20-7-1-3-9-26-20)30-14-12-29(13-15-30)21-8-2-4-10-27-21/h1-11,16,23,31H,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQVGMPCYJZAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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